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Compound of Interest

Compound Name: JND3229

Cat. No.: B15612895

A detailed comparison of IND3229's crystallographic and performance data against other
EGFR inhibitors for researchers and drug development professionals.

The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has
posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering
third-generation inhibitors like osimertinib ineffective. IND3229, a novel pyrimidopyrimidinone
derivative, has been identified as a potent, reversible inhibitor of EGFR harboring the C797S
mutation. This guide provides a comprehensive comparison of IND3229 with other EGFR
inhibitors, supported by crystallographic data from PDB ID 5ZTO and performance metrics from
in vitro and in vivo studies.

Crystallographic Data of JIND3229 in Complex with
EGFR (PDB ID: 5ZTO)

The crystal structure of IND3229 bound to the EGFR kinase domain containing both the
T790M and C797S mutations (EGFRT790M/C797S) provides critical insights into its
mechanism of action. The structure was resolved at 2.65 A.[1]
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Parameter Value
PDB ID 5ZTO
Resolution 2.65A
R-Value Free 0.272
R-Value Work 0.231
R-Value Observed 0.234

JND3229 binds to the ATP-binding site of the EGFR kinase domain in a "U-shaped"
conformation. This binding is stabilized by hydrogen bonds and van der Waals interactions with
key residues. Notably, the pyrido[2,3-d]pyrimidine-7-one core of IND3229 forms a bidentate
hydrogen bond with the hinge residue Met793.[1] Unlike irreversible third-generation inhibitors
that form a covalent bond with Cys797, JIND3229's reversible binding mechanism circumvents
the resistance conferred by the C797S mutation.[1]

In Vitro Performance Comparison

JND3229 has demonstrated potent inhibitory activity against various EGFR mutants,
particularly the clinically challenging triple mutant EGFRL858R/T790M/C797S. Its performance
has been compared with other key EGFR inhibitors.

Enzymatic Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) values from enzymatic assays highlight the
potency of JND3229 against different EGFR variants.
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EGFRL858R/T790M EGFRL858R/T790M

Compound EGFRWT (nM)
IC797S (nM) (nM)

JND3229 5.8[1][2][3] 30.5[1][2][3] 6.8[1][2][3]

Osimertinib >400[1] ~5.7 ~136

o Comparable to

Brigatinib
JND3229[1]

EAI045 Low nM Low nM

Cellular Proliferation Inhibition (IC50)

JND3229 has also shown strong anti-proliferative effects in cell lines expressing various EGFR

mutations.
BaF3 BaF3
NCI-H1975 A431
(EGFRL858RIT (EGFR19DIT79
Compound (EGFRT790M) (EGFRWT)
790M/C797S) O0MIC797S)
(uM) (uM)
(UM) (UM)
JND3229 0.51[1][2] 0.32[1][2] 0.31[1][2] 0.27[1]
Osimertinib >4[1] >4 0.13[1]

In Vivo Efficacy

In a xenograft mouse model using BaF3 cells with the EGFR19D/T790M/C797S mutation,
JND3229 demonstrated significant monodrug anti-cancer efficacy.[1] Treatment with IND3229

at 10 mg/kg twice daily resulted in a tumor growth inhibition (TGI) of 42.2%.[2] This was more
potent than the combination of EAIO45 and cetuximab, which showed a TGl of 22.3%.[1]

Experimental Protocols
Crystallization of EGFRT790M/C797S with JND3229

(PDB ID: 5ZTO)
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The EGFR kinase domain (residues 696-1022) with the T790M and C797S mutations was
expressed and purified. The protein-inhibitor complex was crystallized using the hanging drop
vapor diffusion method at 298 K. The crystallization solution contained 0.05 M HEPES pH 8.0,
0.2 M ZnS0O4, and 25% PEG 600. X-ray diffraction data were collected at a synchrotron
source.

Enzymatic Kinase Assay (ELISA)

The inhibitory activity of the compounds against EGFR kinases was determined using an
enzyme-linked immunosorbent assay (ELISA). Recombinant EGFR proteins were incubated
with the test compounds at varying concentrations in the presence of ATP and a substrate
peptide. The amount of phosphorylated substrate was quantified using a specific antibody and
a colorimetric detection method. IC50 values were calculated from the resulting dose-response
curves.[1]

Cell Proliferation Assay

The anti-proliferative activity of the compounds was assessed using cell lines stably expressing
different EGFR mutants. Cells were seeded in 96-well plates and treated with various
concentrations of the inhibitors for a specified period. Cell viability was measured using a
standard method such as the CellTiter-Glo luminescent cell viability assay. IC50 values were
determined from the dose-response curves.[1]

In Vivo Xenograft Model

BALB/c nude mice were subcutaneously injected with BaF3 cells harboring the
EGFR19D/T790M/C797S mutation. When tumors reached a certain volume, the mice were
treated with IND3229 (intraperitoneal injection), a vehicle control, or a combination of EAI045
(oral gavage) and cetuximab (intraperitoneal injection). Tumor growth and body weight were
monitored throughout the study.[1]

EGFR Signaling Pathway and Inhibitor Action

The following diagram illustrates the EGFR signaling pathway and the points of intervention for
different classes of inhibitors, highlighting the challenge posed by the C797S mutation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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